molecular formula C19H11N3O7 B15007443 2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B15007443
M. Wt: 393.3 g/mol
InChI Key: TVHDESIYRCFAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Chemical Reactions Analysis

2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

Scientific Research Applications

2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar compounds to 2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione include other isoquinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and nitro groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H11N3O7

Molecular Weight

393.3 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H11N3O7/c1-29-16-5-3-2-4-15(16)20-18(23)13-8-11(21(25)26)6-10-7-12(22(27)28)9-14(17(10)13)19(20)24/h2-9H,1H3

InChI Key

TVHDESIYRCFAEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.